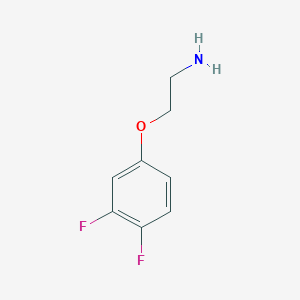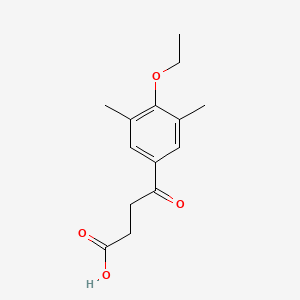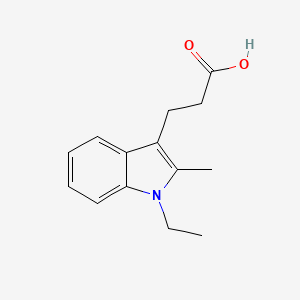![molecular formula C15H25N3O B3163270 {[1-(2-Methoxyethyl)piperidin-4-YL]methyl}-(pyridin-4-ylmethyl)amine CAS No. 883541-14-8](/img/structure/B3163270.png)
{[1-(2-Methoxyethyl)piperidin-4-YL]methyl}-(pyridin-4-ylmethyl)amine
Overview
Description
This compound, also known as [1-(2-methoxyethyl)-4-piperidinyl]-N-(4-pyridinylmethyl)methanamine, has a CAS Number of 883541-14-8 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H25N3O/c1-19-11-10-18-8-4-15(5-9-18)13-17-12-14-2-6-16-7-3-14/h2-3,6-7,15,17H,4-5,8-13H2,1H3 . This indicates the molecular structure of the compound, which includes a piperidine ring and a pyridine ring. Physical And Chemical Properties Analysis
The molecular weight of this compound is 263.38 . More detailed physical and chemical properties such as melting point, boiling point, etc., are not available in the searched resources.Scientific Research Applications
Ligand Synthesis and Coordination Chemistry
- The compound has been used in the synthesis of new ligands and their manganese(II) complexes. These ligands and complexes have been studied for their structures and magnetic properties. For instance, the compound acts as a tetradentate ligand with coordination to Mn(II) ions, leading to distorted octahedral coordination spheres. Studies also delve into the magnetic interactions within these complexes, shedding light on their antiferromagnetic and ferromagnetic interactions (Wu et al., 2004).
Bioactivity and Pharmacological Potential
- Certain derivatives of the compound have been evaluated for their pharmacological activities. For instance, aminopyrimidine derivatives have shown potential as partial agonists in 5-HT(1A) receptor binding and functional assays, indicating a route for the development of novel therapeutic agents (Dounay et al., 2009).
- Moreover, γ-pyridinyl amine derivatives have demonstrated notable antioxidant activity and moderate acetylcholinesterase inhibitory properties. This dual activity suggests potential for the design and development of new molecules targeting oxidative stress-related diseases and neurological disorders (Vargas Méndez & Kouznetsov, 2015).
Catalysis and Material Science
- The compound has been implicated in the study of catalysis, particularly in ethylene oligomerization. Nickel(II) complexes chelated by (amino)pyridine ligands derived from the compound have been analyzed, with insights into the structure-activity relationship of these complexes. Such studies are crucial for understanding the mechanistic aspects of catalysis and for the development of more efficient catalysts (Nyamato et al., 2016).
Drug Design and Medicinal Chemistry
- The compound's derivatives have been studied in the realm of medicinal chemistry for their binding affinities and receptor interactions. For example, pyrazolo[1,5-α]pyridine derivatives have been synthesized and their receptor binding affinities have been determined, contributing to the understanding of their potential as therapeutic agents (Guca, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-19-11-10-18-8-4-15(5-9-18)13-17-12-14-2-6-16-7-3-14/h2-3,6-7,15,17H,4-5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWYSXBEWWCPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3163203.png)
![N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine](/img/structure/B3163205.png)
![[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine](/img/structure/B3163206.png)
![[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163212.png)



![(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine](/img/structure/B3163250.png)

![N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine](/img/structure/B3163257.png)
![{[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine](/img/structure/B3163272.png)

![4-Methoxy-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B3163281.png)
![4-[(3-Fluorophenyl)azo]-morpholine](/img/structure/B3163293.png)